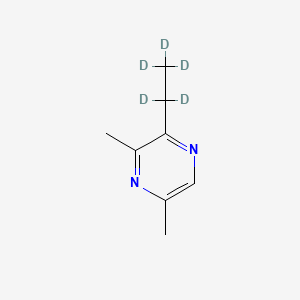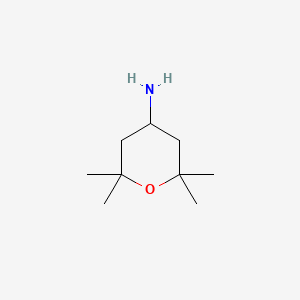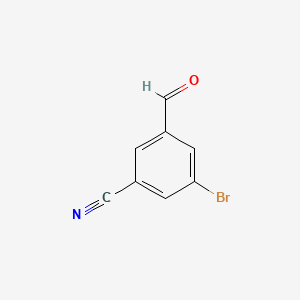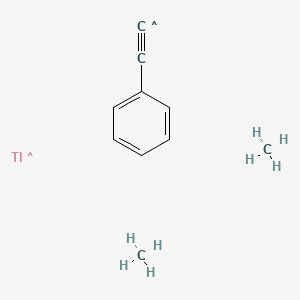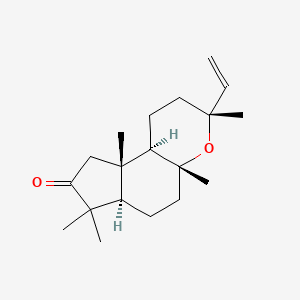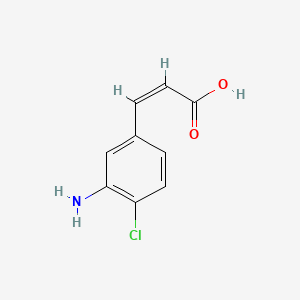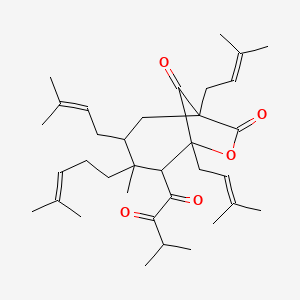
Perforatumone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perforatumone is a natural compound with the CAS number 827319-50-6 . It is a powder in appearance and has a molecular formula of C35H52O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is believed to exhibit inhibitory activities against acetylcholinesterase and human tumor cell lines .
Synthesis Analysis
The synthesis of Perforatumone involves the construction of a unique bridged bicyclic skeleton, 7-oxabicyclo [4.2.1]nonane-8,9-dione . Key steps in the synthesis process include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction .Molecular Structure Analysis
The molecular structure of Perforatumone is complex and involves multiple functional groups. The molecular weight is 552.8 . The InChI key is MDEFUUIAPRQDDQ-AWJYBGKTSA-N . The SMILES representation is CC©C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C©C)CC=C©C)CC=C©C)©CCC=C©C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Perforatumone include a Dieckmann-type condensation, a Claisen rearrangement, and an intramolecular Michael reaction . These reactions are key to constructing the unique bridged bicyclic skeleton of Perforatumone .Physical And Chemical Properties Analysis
Perforatumone is a powder in appearance . It has a molecular formula of C35H52O5 and a molecular weight of 552.8 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Synthesis of Medium-Sized Rings
Perforatumone has been used in the construction of highly functionalized medium-sized rings. These rings are key components in many complex organic molecules, making this application particularly important in the field of synthetic chemistry .
Construction of Asymmetric Quaternary Stereogenic Centers
Research has shown that Perforatumone can be used in the stereoselective construction of all-carbon asymmetric quaternary stereogenic centers . This is a challenging task in synthetic chemistry, and the ability to achieve it using Perforatumone could have significant implications for the synthesis of complex molecules.
Biosynthesis Studies
Perforatumone is believed to be biosynthesized from hyperforin, a compound found in St. John’s wort . Studying this biosynthetic pathway could provide valuable insights into the metabolic processes of plants and other organisms.
Development of Antidepressants
Perforatumone was isolated from St. John’s wort, a plant that has been used as a herbal antidepressant . While the specific role of Perforatumone in the plant’s antidepressant effects is not yet clear, it may have potential as a lead compound in the development of new antidepressants.
Study of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)
Perforatumone is a member of the PPAP family of compounds . These compounds have unique structures and interesting biological activities, making them a focus of research in natural product chemistry.
Development of New Synthetic Methods
The complex structure of Perforatumone presents a challenge to synthetic chemists, and efforts to synthesize this compound have led to the development of new synthetic methods . These methods could be applied to the synthesis of other complex molecules.
Mecanismo De Acción
Target of Action
Perforatumone, a compound derived from the Hypericum genus, has been found to exhibit inhibitory activities against acetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, Perforatumone may potentially affect nerve signal transmission.
Mode of Action
Its inhibitory effect on acetylcholinesterase suggests that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This could result in various physiological changes, depending on the specific neural pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Perforatumone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its target. Additionally, the biological environment within the body, including factors like enzyme levels, pH, and the presence of other molecules, can also impact the compound’s action and efficacy .
Propiedades
IUPAC Name |
4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEFUUIAPRQDDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Perforatumone and what makes its structure unique?
A1: Perforatumone is a novel polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the aerial parts of Hypericum perforatum, a Chinese herbal medicine. [] PPAPs are a class of natural products characterized by their complex structures arising from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways. [] Perforatumone stands out due to its unique carbon skeleton, distinguishing it from other known PPAPs. []
Q2: How does the structural diversity of Perforatumone and its related compounds affect their bioactivity?
A2: Research on Hypericum henryi, a related species, led to the isolation of 40 PPAP derivatives, including several with new and unusual skeletons. [] These compounds, classified into 12 distinct structural types, displayed varying degrees of inhibitory activity against acetylcholinesterase and human tumor cell lines. [] This suggests that even subtle modifications within the core structure of PPAPs like Perforatumone can significantly influence their biological activity and potential therapeutic applications.
Q3: What are the main challenges in synthesizing Perforatumone in the laboratory?
A3: The complex polycyclic structure of Perforatumone, particularly its 7-Oxabicyclo[4.2.1]nonane-8,9-dione core, presents a significant synthetic challenge. [] Developing efficient and enantioselective synthetic routes to access this core structure, and subsequently the complete Perforatumone molecule, remains an active area of research. [, ]
Q4: Have any synthetic approaches towards Perforatumone shown promise?
A4: Researchers have made progress in developing synthetic strategies towards structurally similar molecules. One study outlines a method for the enantioselective synthesis of a 3,5,5-trialkylated tetronic acid derivative, a key substructure found in Perforatumone. [] This approach, involving a Dieckmann-type condensation, provides a foundation for further synthetic efforts targeting the complete natural product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



